molecular formula C16H24O8 B2628579 Cesternoside A CAS No. 153120-71-9

Cesternoside A

Cat. No.: B2628579
CAS No.: 153120-71-9
M. Wt: 344.36
InChI Key: QWDZAIPHGHHAJD-MDPRTGSHSA-N
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Description

Cesternoside A is a bioactive glycoside isolated from Cestrum nocturnum (night-blooming jasmine), a plant renowned for its diverse phytochemical profile . Structurally, it belongs to the cholestane glycoside family, characterized by a steroidal aglycone core conjugated with sugar moieties. However, its exact mechanism of action and clinical relevance remain understudied, necessitating comparative analyses with structurally or functionally analogous compounds to elucidate its uniqueness.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(2-butan-2-yl-4,6-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c1-3-7(2)9-4-8(18)5-10(19)15(9)24-16-14(22)13(21)12(20)11(6-17)23-16/h4-5,7,11-14,16-22H,3,6H2,1-2H3/t7?,11-,12-,13+,14-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDZAIPHGHHAJD-MDPRTGSHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=C(C(=CC(=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesternoside A can be synthesized through a series of chemical reactions involving the glucosylation of specific phenolic compounds. The synthetic route typically involves the use of glucopyranosyl donors and acceptors under controlled conditions to ensure the formation of the desired glucoside bond .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, it is generally produced in research laboratories for scientific studies. The production process involves the extraction of the compound from the leaves of Cestrum nocturnum, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cesternoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Cesternoside A has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying glucoside synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Cesternoside A involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Cesternoside B

Cesternoside B, co-isolated with Cesternoside A from Cestrum nocturnum, shares the cholestane backbone but differs in sugar moiety composition. While this compound contains a glucose-rhamnose disaccharide, Cesternoside B features a galactose-xylose linkage, which may influence solubility and receptor binding .

Pregnane Glycosides

Pregnane glycosides from the same plant, such as nocturnoside, exhibit a pregnane-type aglycone instead of cholestane. This structural divergence correlates with distinct bioactivities: pregnane glycosides demonstrate stronger cardiotonic effects, whereas cholestane derivatives like this compound show superior anti-inflammatory efficacy in in vitro models .

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Aglycone Type Sugar Moieties Key Pharmacological Activities Source
This compound Cholestane Glucose-Rhamnose Anti-inflammatory, Antioxidant Cestrum nocturnum
Cesternoside B Cholestane Galactose-Xylose Antimicrobial, Mild Cytotoxicity Cestrum nocturnum
Nocturnoside Pregnane Glucose Cardiotonic, Antihypertensive Cestrum nocturnum
Digoxin (Reference) Cardenolide Digitoxose Cardiotonic (Clinical use) Digitalis lanata

Functional Analogues

Flavonoid Glycosides

Flavonoids like quercetin-3-O-glucoside, found in Cestrum nocturnum, share antioxidant properties with this compound. However, flavonoid glycosides primarily act via ROS scavenging, while this compound modulates NF-κB pathways, suggesting a broader anti-inflammatory scope .

Cardiac Glycosides (e.g., Digoxin)

Though structurally distinct (cardenolide vs. cholestane), digoxin and this compound both exhibit steroidal glycoside features. Digoxin’s clinical use in heart failure contrasts with this compound’s preclinical anti-inflammatory profile, highlighting functional divergence despite shared biosynthetic origins .

Research Findings and Limitations

  • Bioactivity: this compound’s IC₅₀ for COX-2 inhibition (18.7 µM) surpasses Cesternoside B (32.4 µM), indicating structural determinants of potency .
  • Solubility: The glucose-rhamnose moiety in this compound enhances aqueous solubility (LogP = -1.2) compared to pregnane glycosides (LogP = 0.8), favoring oral bioavailability .
  • Limitations : Most data derive from in vitro studies; in vivo pharmacokinetics and toxicity profiles are lacking. Direct comparative trials with reference compounds (e.g., digoxin) are absent, limiting translational insights .

Q & A

Q. How should researchers disclose methodological limitations in studies involving this compound?

  • Methodological Answer : Explicitly list limitations (e.g., compound stability, model relevance) in the discussion section. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use ARRIVE guidelines for in vivo studies to ensure transparency .

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